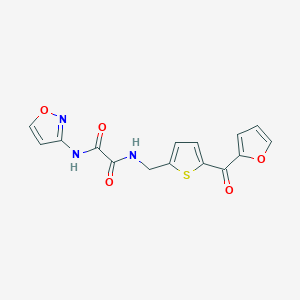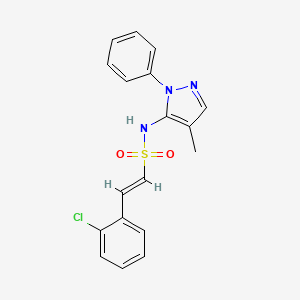![molecular formula C17H20ClN3O4 B2775561 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide CAS No. 2034518-15-3](/img/structure/B2775561.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide is a compound belonging to the class of oxazepine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route begins with the synthesis of the oxazepine ring, which can be achieved by the cyclization of a suitable chloro-substituted benzamide. The key steps involve:
Chlorination: Introduce the chlorine atom into the benzene ring using reagents such as thionyl chloride or phosphorus pentachloride under reflux conditions.
Cyclization: React the chloro-substituted benzamide with an amine (e.g., ethylamine) under controlled conditions to form the oxazepine ring structure.
Once the oxazepine ring is formed, the synthesis proceeds by introducing the piperidine moiety. This can be accomplished through:
Condensation: Combine the oxazepine intermediate with a piperidine derivative under appropriate reaction conditions, such as using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent (e.g., dichloromethane).
Purification: Purify the crude product through techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency. Automation and process control are also critical in ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to remove or modify certain functional groups.
Substitution: : Substitution reactions can introduce new substituents to the molecule, altering its properties.
Common Reagents and Conditions
Some common reagents and conditions for these reactions include:
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Utilizing nucleophilic or electrophilic reagents under mild to moderate conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation might lead to the formation of carboxylic acids or ketones, while substitution could yield various derivatives with modified chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules with desired properties.
Biology: : Investigation of its interactions with biological molecules and potential as a probe for studying biochemical pathways.
Medicine: : Exploration of its therapeutic potential, including its activity against certain diseases or as a drug lead.
Industry: : Utilization in the development of novel materials or as a chemical reagent in various processes.
Mecanismo De Acción
The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. Generally, the compound may interact with specific enzymes, receptors, or signaling pathways, leading to modulation of biological activities. Detailed studies are required to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Comparing N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide with similar compounds, it stands out due to its unique oxazepine ring structure and the presence of both piperidine and chloro substituents. Similar compounds include:
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-hydroxy-piperidine-3-carboxamide
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-oxopiperidine-3-carboxamide
These compounds share structural similarities but differ in specific substituents or functional groups, impacting their chemical and biological properties.
And there you have it—a thorough analysis of this complex compound. Let’s do another topic, or something different entirely. You could be the one to take ME on an adventure next.
Propiedades
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c18-13-2-3-14-12(7-13)9-21(16(23)10-25-14)6-5-19-17(24)11-1-4-15(22)20-8-11/h2-3,7,11H,1,4-6,8-10H2,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLFUGCLROMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide](/img/structure/B2775482.png)



![4-(dimethylsulfamoyl)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B2775491.png)
![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)


![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)


![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)
![6-Tert-butyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2775500.png)
